molecular formula C14H9ClF3NO3 B1596839 Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 7382-40-3

Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Cat. No. B1596839
CAS RN: 7382-40-3
M. Wt: 331.67 g/mol
InChI Key: QMSWRFVDAZACNC-UHFFFAOYSA-N
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Description

“Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate” is a chemical compound that is a derivative of trifluoromethylpyridine (TFMP) . It is an ester and is used as a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate”, has been a significant area of research in the agrochemical and pharmaceutical industries . The synthesis process involves various methods, including direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of “Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate” is represented by the linear formula C14H9ClF3NO2 . The InChI code for this compound is 1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-8(3-5-9)12-11(15)6-10(7-19-12)14(16,17)18/h2-7H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate” has a molecular weight of 315.68 . Its melting point ranges from 88 to 91 degrees Celsius .

Scientific Research Applications

Green Synthetic Approaches and Antimicrobial Evaluation

Research has demonstrated the synthesis of novel pyridyl benzoate derivatives, including structures similar to methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, using green synthetic approaches. These compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The development of these derivatives via microwave-assisted condensation highlights a sustainable approach to synthesizing bioactive compounds with potential pharmaceutical applications (Eldeab, 2019).

Photoluminescent Properties and Mesomorphic Behaviour

The compound's derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These studies provide insights into the compound's application in the development of materials with specific optical and electronic properties, which are crucial for the advancement of display technologies and photoluminescent materials (Han et al., 2010).

Electrochemical and Spectroelectrochemical Characterisation

Research on pyrrole derivatives, including those related to methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, has explored their synthesis and electrochromic properties. These studies underscore the compound's potential in the development of electrochromic materials, which can change color in response to electric voltage changes. Such materials have applications in smart windows, displays, and as pH sensors (Almeida et al., 2017).

Photocatalytic Properties

Coordination polymers derived from similar structural frameworks have shown significant photocatalytic activity, particularly in the degradation of organic dyes under UV-Vis irradiation. This suggests the potential application of methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate and its derivatives in environmental remediation and the development of efficient photocatalysts for pollution control (Liu et al., 2016).

Synthesis and Characterization of Novel Derivatives

The compound and its derivatives have been a focus in the synthesis of novel heterocyclic systems and organic frameworks. These studies highlight the compound's versatility as a precursor in organic synthesis, contributing to the development of novel materials and pharmaceuticals with enhanced properties (Yahodkina-Yakovenko et al., 2018).

Safety And Hazards

The safety information available indicates that “Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate” is associated with a GHS07 pictogram and a warning signal word . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate” and other TFMP derivatives are promising. They are expected to have many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-21-13(20)8-2-4-10(5-3-8)22-12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSWRFVDAZACNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382371
Record name Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate

CAS RN

7382-40-3
Record name Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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